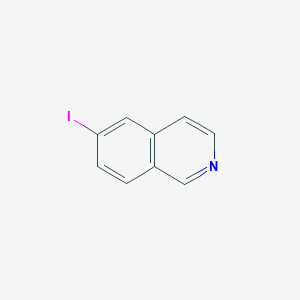

6-Iodoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUNAKZXZRFMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506651 | |

| Record name | 6-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-84-5 | |

| Record name | 6-Iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75476-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 6-Iodoisoquinoline

Introduction and Molecular Structure

Isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This scaffold is a core component of many natural alkaloids and synthetic compounds with significant biological activity. The introduction of a halogen, such as iodine, at the 6-position, significantly alters the molecule's electronic properties, lipophilicity, and potential for further chemical modification (e.g., in cross-coupling reactions), making it a valuable synthetic intermediate.

Understanding the spectroscopic signature of 6-iodoisoquinoline is paramount for reaction monitoring, quality control, and structural confirmation. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features based on the molecule's structure.

Caption: Numbering scheme for the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis below is based on the known spectra of isoquinoline and established substituent chemical shift (SCS) effects for iodine.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show six distinct aromatic proton signals. The chemical shifts are influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom and the electronic effects of the iodine substituent. Protons H1 and H3 are most affected by the nitrogen, appearing significantly downfield.

Rationale for Predictions:

-

Baseline: The spectrum of isoquinoline is used as the starting point.[1]

-

H1 & H3: These protons are adjacent to the nitrogen atom, leading to significant deshielding and placing them at the lowest field.

-

H5 & H7: These protons are ortho to the iodine atom. Iodine exhibits a mild deshielding effect on ortho protons, causing a downfield shift relative to their positions in isoquinoline.

-

H4 & H8: These protons are further from the iodine and experience less of its direct influence. Their shifts will be closer to those in the parent isoquinoline.

-

Coupling: The coupling constants (J) are predicted based on standard aromatic spin-spin coupling (ortho: ~7-9 Hz, meta: ~2-3 Hz, para: <1 Hz).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 | ~9.25 | s | - |

| H3 | ~8.55 | d | J = 5.8 |

| H4 | ~7.65 | d | J = 5.8 |

| H5 | ~7.90 | d | J = 8.8 |

| H7 | ~8.10 | d | J = 1.8 |

| H8 | ~7.70 | dd | J = 8.8, 1.8 |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The most significant and diagnostic feature will be the signal for C6, the carbon directly attached to the iodine atom.

Rationale for Predictions:

-

Baseline: The ¹³C NMR spectrum of isoquinoline serves as the reference.[2][3]

-

Heavy-Atom Effect (C6): The key diagnostic feature is the upfield shift of the carbon directly bonded to iodine (the ipso-carbon). This "heavy-atom effect" is well-documented and causes significant shielding.[4] The chemical shift of C6 is therefore predicted to be substantially lower than a typical aromatic carbon.

-

Carbons near Nitrogen (C1, C3): These carbons are deshielded due to the electronegativity of the adjacent nitrogen atom and will appear at a low field.

-

Other Carbons: The remaining carbons will show modest shifts compared to the parent isoquinoline, reflecting the minor electronic perturbation from the distant iodine substituent.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Rationale for Shift |

| C1 | ~152.5 | Adjacent to N |

| C3 | ~143.0 | Adjacent to N |

| C4 | ~120.5 | |

| C4a | ~135.5 | Bridgehead |

| C5 | ~129.0 | |

| C6 | ~95.0 | Ipso-carbon, Heavy-atom effect |

| C7 | ~137.0 | ortho to I |

| C8 | ~127.0 | |

| C8a | ~128.5 | Bridgehead |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within a molecule. The spectrum of this compound will be dominated by vibrations characteristic of the aromatic rings and the carbon-iodine bond.

Rationale for Predictions:

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: The stretching of the double bonds within the fused aromatic rings gives rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations ("oop") occur in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.

-

Carbon-Iodine (C-I) Stretch: The C-I bond is weak and involves a heavy atom, causing its stretching vibration to appear at a low frequency, typically below 600 cm⁻¹.[5][6] This peak may be difficult to observe on standard IR spectrometers that have a lower limit of ~600 cm⁻¹.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620-1580 | C=C / C=N Ring Stretch | Medium to Strong |

| 1550-1450 | C=C / C=N Ring Stretch | Medium to Strong |

| 900-700 | Aromatic C-H Out-of-Plane Bend | Strong |

| < 600 | C-I Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI) is a common technique that induces fragmentation.

Rationale for Predictions:

-

Molecular Formula: C₉H₆IN

-

Molecular Weight: 254.96 g/mol

-

Molecular Ion (M⁺): The spectrum should show a strong molecular ion peak at m/z ≈ 255.

-

Key Fragmentations: The fragmentation of isoquinoline derivatives is well-studied.[7][8] Common fragmentation pathways include:

-

Loss of Iodine: The C-I bond is relatively weak, so a primary fragmentation will be the loss of an iodine radical, leading to a significant peak at [M - I]⁺ (m/z = 128).

-

Loss of HCN: Following the initial fragmentation or from the molecular ion, a characteristic loss of hydrogen cyanide (HCN) from the pyridine ring can occur, leading to a fragment at [M - 27]⁺ or [M - I - 27]⁺ (m/z = 101).

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 255 | [C₉H₆IN]⁺ | Molecular Ion (M⁺) |

| 128 | [C₉H₆N]⁺ | Loss of Iodine radical (•I) from M⁺ |

| 101 | [C₈H₅]⁺ | Loss of HCN from the [M - I]⁺ fragment |

Experimental Protocols

To acquire the data described above, standardized protocols should be followed. These methodologies are designed to be self-validating, ensuring reproducibility and data integrity.

Workflow for Spectroscopic Analysis

Caption: General workflow for the complete spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹ (or lower if the instrument allows, to observe the C-I stretch).

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Instrumentation: Use a mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The GC will separate the compound before it enters the MS. Alternatively, use a direct insertion probe.

-

Ionization: Use a standard EI energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to the predicted losses.

References

- 1. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 2. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Significance of the Isoquinoline Scaffold and the Role of the 6-Iodo Substituent

An In-Depth Technical Guide to 6-Iodoisoquinoline: Properties, Reactivity, and Applications

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, particularly alkaloids like papaverine and morphine, and a vast array of synthetic pharmaceuticals.[1] Its presence in biologically active molecules has made it a focal point for drug discovery and development. This compound emerges as a particularly valuable building block for medicinal chemists and researchers. The strategic placement of the iodine atom at the 6-position provides a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in key synthetic transformations, and essential safety information, designed for professionals in chemical research and drug development.

PART 1: Physical and Spectroscopic Properties

This compound is a solid at room temperature.[2] Its fundamental physical properties are crucial for its handling, storage, and use in quantitative experimental setups. While detailed experimental data for some properties are limited, computed values and data from analogous compounds provide a reliable profile.

Core Physical Data

A summary of the key physical and identifying properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆IN | [3] |

| Molecular Weight | 255.05 g/mol | [3] |

| CAS Number | 75476-84-5 | [3] |

| Appearance | Solid | [2] |

| Melting Point | 86-90 °C (for the isomer 6-Iodoquinoline) | [4][5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether); low solubility in water. | [1] |

| Storage Conditions | Store at 4°C, protect from light. | [2] |

Spectroscopic Signature

While specific spectral data was not available in the search results, the expected spectroscopic characteristics can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the six protons on the isoquinoline ring system. The coupling patterns would be complex due to the fused ring structure.

-

¹³C NMR: The carbon NMR spectrum would display nine signals for the carbon atoms of the isoquinoline core. The carbon atom bearing the iodine (C-6) would exhibit a characteristic upfield shift due to the heavy atom effect.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 255, corresponding to the molecular weight of the compound.

PART 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the basic nitrogen atom in the pyridine ring and the reactive carbon-iodine bond on the benzene ring.

Basicity

As an analog of pyridine, isoquinoline is a weak base with a pKa of 5.14 for its conjugate acid.[1] It readily protonates to form salts with strong acids. The electron-withdrawing inductive effect of the iodine substituent at the 6-position is expected to slightly decrease the basicity of the nitrogen atom compared to the parent isoquinoline.

Reactivity in Cross-Coupling Reactions

The C-I bond is the most labile among the common aryl halides, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for haloarenes in these transformations is I > Br > Cl > F, which is inversely related to the bond dissociation energy.[6] This high reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo- or chloro-analogs.[6]

This property is paramount in drug development, where the efficient construction of molecular diversity is key. Two of the most powerful and widely used cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

PART 3: Key Synthetic Applications & Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide.[7] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol is based on general procedures for highly reactive aryl iodides.[6]

-

Materials:

-

This compound (1.0 mmol, 255 mg)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

1,4-Dioxane (10 mL, anhydrous)

-

Water (1 mL, degassed)

-

-

Procedure:

-

Reaction Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 18 hours depending on the specific boronic acid used.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 6-arylisoquinoline product.

-

-

Causality and Trustworthiness: The choice of a phosphine ligand like SPhos is crucial; its bulky and electron-rich nature facilitates the oxidative addition step and stabilizes the catalytic species.[6] K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[8] The use of an inert atmosphere and anhydrous solvents is a self-validating system to ensure catalyst longevity and prevent side reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, invaluable for synthesizing aryl amines from aryl halides.[9][10] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol is adapted from standard procedures for the amination of aryl iodides.[11][12]

-

Materials:

-

This compound (1.0 mmol, 255 mg)

-

Amine (primary or secondary, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.3 mg)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)

-

Toluene (10 mL, anhydrous)

-

-

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

-

Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to obtain the 6-(substituted)-aminoisoquinoline.

-

-

Expertise & Trustworthiness: The Pd₂(dba)₃/Xantphos system is a robust catalyst/ligand combination for C-N coupling.[12] Xantphos is a bidentate ligand with a wide bite angle that promotes the crucial reductive elimination step.[12] A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, facilitating its entry into the catalytic cycle. The protocol's reliance on an inert atmosphere and anhydrous conditions ensures reproducibility and high yields.

PART 4: Synthesis and Purification

The synthesis of this compound itself is a multi-step process, as direct iodination of isoquinoline is often unselective. Plausible synthetic routes typically involve the construction of a substituted isoquinoline core followed by the introduction of the iodine atom.[13]

Synthetic Workflow Overview

Caption: A plausible multi-step synthetic workflow for this compound.

Purification Protocol

Crude this compound from a synthesis reaction is typically purified using standard laboratory techniques.

-

Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the solution onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the partially purified product in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to obtain the purified this compound.

-

PART 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Hazard Class & Statement | Pictogram | Precautionary Statement Codes |

| H301/H302: Toxic/Harmful if swallowed | GHS06 (Toxic) | P264, P270, P301+P312, P330, P501 |

| H315: Causes skin irritation | GHS07 (Irritant) | P264, P280, P302+P352, P332+P313, P362+P364 |

| H318: Causes serious eye damage | GHS05 (Corrosive) | P280, P305+P351+P338, P310 |

| H335: May cause respiratory irritation | GHS07 (Irritant) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Data compiled from multiple sources.[2][14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[15][16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[17]

-

Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.[16]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Protect from light.[2]

-

Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[17]

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. This compound | 75476-84-5 [sigmaaldrich.com]

- 3. This compound | C9H6IN | CID 12679521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Iodoquinoline 13327-31-6 [sigmaaldrich.com]

- 5. 6-Iodoquinoline 13327-31-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

6-Iodoisoquinoline: A Core Scaffold for Kinase Inhibitor Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iodoisoquinoline, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its strategic applications, with a particular focus on its role as a versatile precursor in the development of targeted therapeutics, such as kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and chemical synthesis, offering both foundational knowledge and actionable experimental frameworks.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a halogen, specifically iodine, at the 6-position of the isoquinoline core, creates a molecule of significant synthetic utility. The carbon-iodine bond in this compound serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space around the isoquinoline core, a critical process in the hit-to-lead and lead optimization phases of drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 75476-84-5 | [2] |

| Molecular Formula | C₉H₆IN | [2] |

| Molecular Weight | 255.05 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% (typical) | |

| Storage | 4°C, protect from light |

Spectroscopic Characterization (Predicted)

Accurate characterization is paramount for confirming the identity and purity of this compound. Below are the predicted Nuclear Magnetic Resonance (NMR) data based on the analysis of related isoquinoline structures.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H1 | ~9.2 | s | C1-H |

| H3 | ~8.5 | d | C3-H |

| H4 | ~7.6 | d | C4-H |

| H5 | ~8.1 | d | C5-H |

| H7 | ~7.8 | dd | C7-H |

| H8 | ~7.9 | d | C8-H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~152 | C1 |

| C3 | ~143 | C3 |

| C4 | ~121 | C4 |

| C4a | ~136 | C4a |

| C5 | ~130 | C5 |

| C6 | ~95 | C6-I |

| C7 | ~137 | C7 |

| C8 | ~128 | C8 |

| C8a | ~128 | C8a |

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is most effectively achieved through a multi-step sequence, culminating in a Sandmeyer reaction. This approach offers a reliable and scalable route from commercially available precursors.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 6-Aminoisoquinoline (Precursor) [3][4]

-

Rationale: This step involves a nucleophilic aromatic substitution on a readily available brominated precursor. The use of a copper catalyst is crucial to facilitate the displacement of the bromide with an amino group under high temperature and pressure.

-

Procedure:

-

In a high-pressure autoclave, combine 6-bromoisoquinoline (1.0 eq), concentrated aqueous ammonia (approx. 10 volumes), and copper(II) sulfate pentahydrate (approx. 0.5 eq).

-

Seal the autoclave and heat the mixture to 190°C with vigorous stirring for 6-8 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Transfer the reaction mixture to a beaker and basify with a 10% aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-aminoisoquinoline. Purification can be achieved by column chromatography or recrystallization.

-

Part 2: Synthesis of this compound via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate. This two-stage, one-pot procedure is highly effective for introducing iodine.

-

Procedure:

-

Prepare a solution of 6-aminoisoquinoline (1.0 eq) in dilute sulfuric acid (e.g., 10% v/v) and cool to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Applications in Drug Discovery and Materials Science

The synthetic tractability of this compound makes it an invaluable starting material for the generation of diverse molecular libraries for biological screening.

Central Role in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinoline scaffold is a common feature in many potent kinase inhibitors. This compound serves as a key precursor for the synthesis of these inhibitors through various cross-coupling reactions.

Caption: Diversification of this compound via cross-coupling.

-

Suzuki Coupling: Reaction with various boronic acids introduces diverse aryl or heteroaryl substituents at the 6-position. These groups can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase, thereby enhancing potency and selectivity.

-

Sonogashira Coupling: The introduction of alkynyl moieties provides linear extensions from the isoquinoline core, which can probe deeper regions of the kinase active site.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the incorporation of various amine functionalities that can act as hydrogen bond donors or acceptors, crucial for target engagement.

Applications in Materials Science

Beyond pharmaceuticals, the rigid and planar nature of the isoquinoline ring system, combined with the potential for functionalization at the 6-position, makes this compound an attractive building block for the synthesis of novel organic electronic materials. Derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as ligands in the formation of metal-organic frameworks (MOFs).[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[6]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a reliable synthetic route and versatile reactivity, make it an indispensable tool for researchers. The ability to readily diversify the isoquinoline scaffold through palladium-catalyzed cross-coupling reactions at the 6-position provides a powerful platform for the rational design and synthesis of novel kinase inhibitors and other targeted therapeutics. This guide has provided the foundational knowledge and practical protocols to empower scientists to effectively utilize this compound in their research endeavors.

References

- 1. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 2. This compound | C9H6IN | CID 12679521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. 6-AMINOISOQUINOLINE | 23687-26-5 [chemicalbook.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

solubility of 6-Iodoisoquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Iodoisoquinoline in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in medicinal chemistry and drug discovery.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, predictive assessments based on molecular structure, and detailed, field-proven experimental protocols for determining solubility in organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively work with this versatile compound. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds, and understanding the solubility of its derivatives is paramount for successful screening, formulation, and synthesis endeavors.[2][3]

Introduction: The Significance of this compound in Drug Discovery

This compound is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry.[1] The isoquinoline core is a fundamental structural motif present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[2][3][4] The strategic placement of an iodine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This chemical versatility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds during drug development.

The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. In drug discovery, poor solubility can lead to challenges in compound screening, formulation, and bioavailability, ultimately hindering the development of promising therapeutic candidates. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is essential for its effective utilization in the synthesis of novel bioactive molecules.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The overall process of dissolution involves the breaking of intermolecular forces in the solute (lattice energy) and the solvent (solvent-solvent interactions) and the formation of new intermolecular forces between the solute and the solvent (solvation).

This compound is a moderately polar molecule. The isoquinoline ring system, with its nitrogen heteroatom, contributes to its polarity and ability to act as a hydrogen bond acceptor. The iodine atom, while being a large and polarizable halogen, primarily contributes to the molecule's lipophilicity. Therefore, the solubility of this compound in a given organic solvent will be a balance between these competing factors.

Factors influencing the solubility of this compound:

-

Solvent Polarity: Polar solvents are generally better at solvating polar molecules. We can anticipate that this compound will exhibit greater solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (protic solvents like alcohols) may interact favorably with the nitrogen atom of the isoquinoline ring, enhancing solubility.

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at overcoming the lattice energy of the solid solute, which can lead to increased solubility.[6]

Predicted Solubility of this compound in Common Organic Solvents

In the absence of specific experimental data, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made based on the principles discussed above.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3][7][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.[9][10] |

| Dichloromethane (DCM) | Halogenated | Moderate to High | DCM is a versatile solvent with a moderate polarity that is effective in dissolving many aromatic compounds. |

| Chloroform | Halogenated | Moderate to High | Similar to DCM, chloroform is a good solvent for many heterocyclic and aromatic compounds. |

| Acetone | Polar Aprotic | Moderate | Acetone is a polar aprotic solvent that should effectively solvate this compound. The parent compound, isoquinoline, dissolves well in acetone.[11] |

| Ethyl Acetate | Polar Aprotic (Ester) | Moderate | Ethyl acetate has moderate polarity and is a good solvent for a variety of organic compounds. |

| Isopropanol | Polar Protic (Alcohol) | Moderate | As a polar protic solvent, isopropanol can engage in hydrogen bonding with the nitrogen of the isoquinoline ring, aiding solubility.[2][12] |

| Ethanol | Polar Protic (Alcohol) | Moderate | Similar to isopropanol, ethanol's polarity and hydrogen bonding capacity should lead to moderate solubility. Isoquinoline is known to dissolve well in ethanol.[11] |

| Methanol | Polar Protic (Alcohol) | Moderate | Methanol is the most polar of the common alcohols and is expected to be a reasonably good solvent. |

| Toluene | Nonpolar Aromatic | Low to Moderate | While nonpolar, the aromatic nature of toluene may allow for some favorable π-π stacking interactions with the isoquinoline ring system, leading to some degree of solubility. |

| Hexane | Nonpolar Aliphatic | Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the moderately polar this compound. |

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The following protocol describes the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method ensures that the solution has reached a state of equilibrium, providing an accurate measure of solubility at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the desired organic solvent.

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stir plate with temperature control (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle at the bottom of the vials for at least one hour at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis and Quantification (Using HPLC):

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

-

-

Self-Validating System and Trustworthiness

To ensure the reliability and trustworthiness of the obtained solubility data, the following measures should be implemented:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent across the later time points.

-

Multiple Replicates: Each solubility determination should be performed in triplicate to assess the precision of the measurement.

-

Purity of Compound: The purity of the this compound used should be confirmed by an appropriate analytical method (e.g., HPLC, NMR) as impurities can affect solubility.

-

Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a solid that may cause skin, eye, and respiratory irritation. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

References

- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. studylib.net [studylib.net]

- 5. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 6. gdconlinetest.in [gdconlinetest.in]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Isoquinoline - Wikipedia [en.wikipedia.org]

- 12. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 6-Iodoisoquinoline

An In-Depth Technical Guide to 6-Iodoisoquinoline: Commercial Availability, Purity Assessment, and Application in Modern Drug Discovery

This compound (CAS No: 75476-84-5) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development.[1][2] Its structure, featuring an isoquinoline core with a strategically placed iodine atom, renders it an exceptionally versatile precursor for synthesizing complex molecular architectures. The isoquinoline scaffold itself is a privileged motif, present in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to interact with a wide range of biological targets.[3][4] The true synthetic power of this compound, however, lies in the reactivity of the C-I bond, which serves as a handle for introducing molecular diversity through modern cross-coupling reactions.

This guide provides an in-depth technical overview for researchers and drug development professionals, focusing on the critical aspects of sourcing, purity validation, and strategic application of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the knowledge presented is both actionable and scientifically robust.

Section 1: Commercial Availability and Strategic Procurement

Sourcing high-quality starting materials is the foundational step for any successful synthesis campaign. This compound is commercially available from several key chemical suppliers who specialize in reagents for research and development.

1.1. Key Suppliers and Purity Grades

The compound is typically offered at purities of 98% or higher, which is suitable for most R&D applications.[1] It is crucial to procure from reputable vendors who provide comprehensive documentation, including a Certificate of Analysis (CoA).

| Supplier Example | Typical Quoted Purity | Physical Form | CAS Number |

| Sigma-Aldrich | 98% | Solid | 75476-84-5[1] |

| ChemScene | 98% | Solid | 75476-84-5 |

| MedChemExpress | >98% | Solid | 75476-84-5 |

1.2. Physicochemical Properties

A clear understanding of the compound's properties is essential for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₉H₆IN | PubChem[2] |

| Molecular Weight | 255.05 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[1] |

1.3. Procurement and Handling Best Practices

-

Documentation Review: Always demand a lot-specific Certificate of Analysis (CoA). This document is the primary guarantee of quality and should be reviewed for conformity to specifications before the material is used.

-

Visual Inspection: Upon receipt, visually inspect the material for homogeneity and consistency with the expected solid form.

-

Storage: As recommended, store the compound at refrigerated temperatures (4°C) and protect it from light to prevent potential degradation.[1] The isoquinoline nucleus can be sensitive to photolytic decomposition over long periods.

Section 2: Purity Assessment & Analytical Methodologies

Verifying the purity and structural integrity of this compound in-house is a critical step that validates the supplier's CoA and prevents the introduction of confounding variables into experiments. A multi-technique approach is standard practice, providing orthogonal data points for a confident assessment.

Workflow for Quality Control and Purity Verification

Caption: A standard workflow for the analytical validation of this compound.

2.1. High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC is the gold standard for purity determination.[5][6] For an aromatic, moderately polar molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). The compound is retained on the column and then elutes as the concentration of the organic solvent increases. Impurities with different polarities will elute at different times, allowing for their separation and quantification. UV detection is highly effective as the isoquinoline ring system is an excellent chromophore.

Detailed Protocol: HPLC Purity Determination

-

Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 0.1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for separation of aromatic, non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Common organic solvent providing good elution strength. |

| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times.[6] |

| Detection | UV at 254 nm | Wavelength at which the aromatic system has strong absorbance. |

| Injection Volume | 10 µL |

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. A purity level of ≥98% is typically required for use in sensitive synthetic applications.

2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Causality: While HPLC confirms purity, NMR spectroscopy confirms identity. ¹H NMR provides a unique fingerprint of the molecule by probing the chemical environment of each proton. The resulting spectrum should show the expected number of signals in the aromatic region (typically 7.5-9.0 ppm) with the correct splitting patterns and integrations corresponding to the six protons on the isoquinoline ring system. This technique is exceptionally powerful for identifying structural isomers, which may co-elute in HPLC but are easily distinguished by NMR.

2.3. Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry validates the molecular weight of the compound.[5] When coupled with LC (LC-MS), it can provide mass information for the main peak as well as any impurity peaks resolved by the chromatography. For this compound, the expected mass for the protonated molecule [M+H]⁺ would be approximately 255.96 Da. This provides an unambiguous confirmation that the main component is indeed the compound of interest.

2.4. Common Impurities

Understanding the synthetic route can provide insight into potential impurities. Syntheses of substituted isoquinolines can be complex, multi-step processes.[7][8] Potential impurities to be mindful of include:

-

Starting Materials: Incomplete reaction could leave residual precursors.

-

Isomeric Impurities: Formation of other iodo-isoquinoline isomers (e.g., 5-iodoisoquinoline or 7-iodoisoquinoline) depending on the regioselectivity of the iodination step.

-

Residual Catalysts: If palladium-catalyzed reactions are used in the synthesis, trace amounts of palladium may remain, which can be detrimental to subsequent catalytic steps.

Section 3: The Role of Purity in Drug Discovery Applications

The stringent requirement for high purity is directly linked to the primary application of this compound: its use as a versatile scaffold in the synthesis of potential drug candidates.[3][7]

3.1. A Key Building Block for Kinase Inhibitors

The isoquinoline core is a well-established "hinge-binding" motif for many protein kinases, which are critical targets in oncology and inflammatory diseases.[7] The true value of the 6-iodo group is realized in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the precise and controlled installation of a wide variety of substituents at the 6-position.

Causality: Why is this important? The 6-position often points towards the solvent-exposed region of the kinase ATP-binding pocket. By systematically introducing different chemical groups at this position, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).

Application in Palladium-Catalyzed Suzuki Coupling

References

- 1. This compound | 75476-84-5 [sigmaaldrich.com]

- 2. This compound | C9H6IN | CID 12679521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Isoquinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Safe Handling and Storage of 6-Iodoisoquinoline

This guide provides comprehensive safety protocols and in-depth technical information for researchers, scientists, and drug development professionals working with 6-Iodoisoquinoline. The following sections detail the compound's hazard profile, necessary personal protective equipment, safe handling and storage procedures, and emergency response actions.

Section 1: Compound Identification and Hazard Profile

1.1 Chemical and Physical Properties

This compound is a halogenated heterocyclic organic compound. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Chemical Formula | C₉H₆IN |

| Molecular Weight | 255.06 g/mol |

| Appearance | Solid[1] |

| Melting Point | 86-90 °C |

| CAS Number | 13327-31-6[2] |

| Purity | Typically ≥98%[1] |

1.2 Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound and its isomers:

-

Acute Toxicity, Oral (Category 3 or 4): H301/H302 - Toxic or Harmful if swallowed.[1][3][4]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

-

Hazardous to the aquatic environment, long-term hazard: H413 - May be harmful to aquatic life with long lasting effects.[1]

The signal word for this compound is "Danger".[1]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to personal protective equipment (PPE) is mandatory to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

2.1 Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

2.2 Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[6][7]

-

Skin Protection:

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[8] Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the compound.

-

Laboratory Coat: A flame-resistant lab coat with long sleeves is required.

-

Apron: A chemically resistant apron should be worn over the lab coat for additional protection during procedures with a high risk of splashing.

-

-

Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7][9][10]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the compound.

3.1 Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. If possible, use a spatula or other appropriate tool to transfer the compound.

-

Incompatible Materials: Keep this compound away from strong oxidizing agents and strong acids.[11]

-

Contingency Planning: Before beginning any work, identify the location of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.

3.2 Storage Requirements

-

Container: Store this compound in a tightly sealed, properly labeled container.

-

Location: The storage area should be a cool, dry, and well-ventilated location away from direct sunlight and sources of ignition.[1][5] A designated cabinet for toxic or hazardous materials is recommended.

-

Segregation: Store this compound separately from incompatible materials, particularly strong oxidizing agents and acids.[5][12] Halogenated compounds should be stored separately from flammable solvents.[13]

-

Temperature: Store at approximately 4°C and protect from light.[1]

Section 4: Experimental Workflow and Data Visualization

To illustrate the practical application of these safety principles, a step-by-step protocol for a common laboratory procedure involving this compound is provided below.

4.1 Sample Experimental Protocol: Suzuki Coupling Reaction

This protocol outlines the safe execution of a Suzuki coupling reaction, a common application for this compound in synthetic chemistry.

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Reagent Weighing: In the fume hood, carefully weigh the required amounts of this compound, the boronic acid derivative, palladium catalyst, and base into separate, labeled containers.

-

Solvent Transfer: Add the appropriate degassed solvent to the reaction vessel using a syringe or cannula.

-

Reagent Addition: Add the weighed reagents to the reaction vessel in the fume hood.

-

Reaction Setup: Assemble the reaction apparatus, ensuring all joints are securely clamped and the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature using a well-controlled heating mantle. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding water or an appropriate aqueous solution.

-

Extraction and Purification: Perform the extraction and purification steps within the fume hood.

-

Waste Disposal: Segregate all waste generated during the experiment into appropriately labeled containers for halogenated and non-halogenated waste.

4.2 Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

5.1 Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread dust.

-

Contain: For small spills, use an absorbent material (e.g., vermiculite or sand) to cover the spill.

-

Collect: Wearing appropriate PPE, carefully sweep the contained material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety (EHS) department.

5.2 First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[3][14]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][14]

Section 6: Waste Disposal

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

-

Segregation: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[13][15] Do not mix with non-halogenated waste.[13]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[15]

-

Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[7][15]

References

- 1. This compound | 75476-84-5 [sigmaaldrich.com]

- 2. 6-Iodoquinoline | C9H6IN | CID 20398553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. 5-Iodoisoquinoline | C9H6IN | CID 11391181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 6. epa.gov [epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. pppmag.com [pppmag.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. corporate.dow.com [corporate.dow.com]

- 11. fishersci.com [fishersci.com]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Topic: High-Efficiency Suzuki-Miyaura Coupling Protocols for 6-Iodoisoquinoline

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is critical for modulating pharmacological activity, and C-C bond formation at the C6 position is a common strategy for developing novel molecular entities. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent method for this transformation due to its operational simplicity, broad functional group tolerance, and predictable outcomes.[1] This guide provides an in-depth analysis of Suzuki coupling protocols specifically tailored for 6-iodoisoquinoline, an ideal substrate due to its high reactivity. We will explore the mechanistic underpinnings of the reaction, detail the critical roles of each component, and present field-proven, step-by-step protocols for researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Importance of C6-Arylated Isoquinolines

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds between organoboron compounds and organohalides.[2][3][4] Its application in synthesizing substituted biphenyls, styrenes, and complex heterobiaryls is widespread.[2] For drug development professionals, this reaction provides a robust platform for accessing novel chemical space.

Specifically, the coupling of this compound is of high strategic importance. The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the trend: I > Br > Cl > F.[5] The weak C-I bond in this compound ensures rapid oxidative addition, often allowing for milder reaction conditions, shorter reaction times, and higher yields compared to its bromo or chloro counterparts.[5] This efficiency is crucial when working with complex, multi-functionalized molecules where minimizing side reactions and preserving sensitive functional groups is paramount.

The Catalytic Cycle: A Mechanistic Rationale for Protocol Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The process is a sequence of three primary steps centered around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][6][7]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-limiting step and forms a square-planar Pd(II) intermediate.[3] The high reactivity of the iodide facilitates this irreversible step.

-

Transmetalation: For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate anion (e.g., [ArB(OH)₃]⁻).[8] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The exact mechanism of this transfer is still a subject of detailed study but is undeniably crucial for the reaction's success.[2]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond in the product (6-arylisoquinoline). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][3][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

| Component | Function & Rationale | Recommended Choices for this compound | Field Insights & E-E-A-T |

| Palladium Source | Serves as the precatalyst that generates the active Pd(0) species. | Pd(PPh₃)₄ : A reliable Pd(0) source, used directly. Pd(OAc)₂ / Pd₂(dba)₃ : Common Pd(II) and Pd(0) precatalysts that require a ligand for stability and activity. | Pd(PPh₃)₄ is excellent for routine couplings. For more challenging substrates or lower catalyst loadings, generating the active catalyst in situ from a source like Pd(OAc)₂ with a specific ligand often provides superior results and reproducibility.[3][6] |

| Ligand | Stabilizes the palladium center, modulates its reactivity, and prevents catalyst decomposition. Crucial for coupling nitrogen-containing heterocycles. | Triphenylphosphine (PPh₃) : Standard, cost-effective ligand. Buchwald Ligands (e.g., SPhos) : Bulky, electron-rich biarylphosphines that promote fast oxidative addition and reductive elimination.[9][10] | Nitrogen heterocycles can act as ligands themselves, potentially poisoning the palladium catalyst.[6][11] The use of strongly donating, sterically hindered ligands like SPhos outcompetes the substrate for coordination, preventing catalyst inhibition and leading to higher turnover numbers.[10] |

| Base | Activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle. | Carbonates (Na₂CO₃, K₂CO₃) : Mild, common bases. Phosphates (K₃PO₄) : Often superior for heteroaryl couplings, less prone to causing side reactions.[10][12] Hydroxides (NaOH) : Stronger base, can be effective but may promote base-sensitive side reactions. | The choice of base is critical. While carbonates are standard, potassium phosphate (K₃PO₄) is often the base of choice for challenging heteroaromatic couplings as it is effective without being overly harsh, preserving sensitive functional groups.[10][12] |

| Solvent | Solubilizes reactants and facilitates interaction between the organic and inorganic components. | Dioxane/Water : A highly versatile and effective biphasic system.[2][13] Toluene/Ethanol/Water : Another classic, effective mixture.[5] DMF, THF : Common polar aprotic solvents.[6] | A biphasic system containing water is often beneficial. Water helps dissolve the inorganic base, facilitating the formation of the active boronate species, which then partitions into the organic phase for the transmetalation step.[2][13] Degassing the solvent thoroughly before use is non-negotiable to prevent oxidation and deactivation of the Pd(0) catalyst. |

Experimental Protocols

The following protocols are designed to be robust and reproducible. Protocol 1 represents a classic, cost-effective method, while Protocol 2 utilizes modern ligands for potentially higher efficiency and milder conditions.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Classic Conditions using Pd(PPh₃)₄

This protocol is a reliable standard for coupling aryl iodides with various arylboronic acids.

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 mL, 4.0 mmol)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

-

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the toluene and ethanol via syringe, followed by the 2M sodium carbonate solution.

-

Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes to thoroughly degas the solution.

-

Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-arylisoquinoline product.

-

Protocol 2: High-Efficiency Conditions using a Buchwald Ligand

This protocol employs a modern, highly active catalyst system that often allows for lower temperatures and shorter reaction times.[5]

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (10 mL)

-

Water (1 mL)

-

-

Step-by-Step Methodology:

-

Setup: In a reaction vial or flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by sparging with argon for 20-30 minutes. Add this solvent mixture to the reaction vessel via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80 °C. Stir vigorously for 1-6 hours.

-

Monitoring: Check for completion using TLC or LC-MS. Due to the high activity of this catalyst system, reactions can be very fast.

-